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Compound of Interest

Compound Name: CEP-28122 mesylate salt

Cat. No.: B10762211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for CEP-28122, an

anaplastic lymphoma kinase (ALK) inhibitor, benchmarked against a panel of next-generation

ALK inhibitors: alectinib, ceritinib, brigatinib, and lorlatinib. The information presented is collated

from various preclinical studies to offer a comparative perspective on their biochemical potency,

cellular activity, and in vivo efficacy. While direct head-to-head studies involving CEP-28122

and all next-generation inhibitors are limited, this guide aims to provide a valuable resource for

researchers by juxtaposing available data from studies employing similar experimental models.

Executive Summary
Anaplastic lymphoma kinase (ALK) has emerged as a critical molecular target in several

cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL),

and neuroblastoma, where its constitutive activation drives tumor growth.[1] While first-

generation ALK inhibitors demonstrated clinical efficacy, the development of resistance has

necessitated the advent of next-generation inhibitors with improved potency and activity

against common resistance mutations. This guide focuses on the preclinical profile of CEP-

28122 in comparison to the established next-generation ALK inhibitors alectinib, ceritinib,

brigatinib, and lorlatinib.

Based on available preclinical data, CEP-28122 is a potent and selective ALK inhibitor with

significant anti-tumor activity in ALK-positive cancer models.[1] However, its development

appears to have been discontinued. The next-generation inhibitors included in this comparison
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have all received regulatory approval and demonstrated significant clinical benefit, with

lorlatinib often showing the broadest activity against known ALK resistance mutations.

Data Presentation
Table 1: In Vitro Kinase and Cellular IC50 Values of ALK
Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of CEP-

28122 and next-generation ALK inhibitors against wild-type ALK and various ALK-positive

cancer cell lines. Lower values indicate greater potency.

Inhibitor
ALK
(enzymatic)
IC50 (nM)

NCI-H3122
(cellular)
IC50 (nM)

NCI-H2228
(cellular)
IC50 (nM)

SUP-M2
(cellular)
IC50 (nM)

Karpas-299
(cellular)
IC50 (nM)

CEP-28122 ~1.9[1]
Data not

available

Data not

available

Data not

available

Data not

available

Alectinib ~1.9[2] ~17.4[2] ~3.4[2]
Data not

available
~3[2]

Ceritinib ~0.2[3] ~22[3] ~25[3]
Data not

available
~22.8[3]

Brigatinib ~0.6[4] ~14[4]
Data not

available

Data not

available
~14[4]

Lorlatinib
Data not

available
~6[5] ~7[5]

Data not

available

Data not

available

Note: Data is compiled from multiple sources and may not be directly comparable due to

variations in experimental conditions.

Table 2: In Vivo Efficacy of ALK Inhibitors in Xenograft
Models
This table presents the in vivo anti-tumor activity of the ALK inhibitors in mouse xenograft

models of human cancers.
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Inhibitor Xenograft Model Dosing Regimen
Tumor Growth
Inhibition

CEP-28122 SUP-M2 (ALCL)
55 or 100 mg/kg,

twice daily for 4 weeks

Sustained tumor

regression with no re-

emergence for >60

days post-treatment.

[1]

Alectinib NCI-H2228 (NSCLC) 20 mg/kg, once daily
Significant tumor

regression.[2]

Ceritinib NCI-H2228 (NSCLC) 50 mg/kg, once daily
Significant tumor

regression.[3]

Brigatinib Karpas-299 (ALCL)
10-50 mg/kg, once

daily

Dose-dependent

inhibition of tumor

growth.[6]

Lorlatinib H3122 (NSCLC) Not specified
Inhibition of tumor

growth.[7]

Note: The experimental designs, including the duration of treatment and endpoint

measurements, may vary between studies.

Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against

the ALK enzyme.

Methodology:

Recombinant human ALK protein is incubated with the test compound at various

concentrations in a kinase assay buffer.

The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a

synthetic peptide).
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After incubation, the amount of phosphorylated substrate is quantified using a detection

reagent.

The percentage of inhibition is calculated for each compound concentration relative to a no-

inhibitor control.

The IC50 value is determined by fitting the data to a dose-response curve.[8]

Cell Viability (MTT) Assay
Objective: To assess the effect of ALK inhibitors on the proliferation of ALK-positive cancer

cells.

Methodology:

ALK-positive cancer cell lines (e.g., NCI-H3122, SUP-M2) are seeded in 96-well plates and

allowed to adhere.

Cells are treated with a range of concentrations of the ALK inhibitor or vehicle control for a

specified period (typically 72 hours).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each

well and incubated. Viable cells with active metabolism convert MTT into a purple formazan

product.

The formazan crystals are solubilized, and the absorbance is measured using a microplate

reader at a wavelength of 570 nm.

Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 is

calculated.

Western Blot Analysis of ALK Phosphorylation
Objective: To determine the effect of ALK inhibitors on the phosphorylation status of ALK and its

downstream signaling proteins.

Methodology:
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ALK-positive cells are treated with the inhibitor for a defined period.

Cells are lysed, and protein concentration is determined.

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g.,

nitrocellulose or PVDF).[9]

The membrane is blocked and then incubated with a primary antibody specific for

phosphorylated ALK (p-ALK) or total ALK.

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody.[10]

The protein bands are visualized using a chemiluminescent substrate and an imaging

system. The intensity of the p-ALK band is normalized to the total ALK band to determine the

degree of inhibition.

In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of ALK inhibitors in a living organism.

Methodology:

Human ALK-positive cancer cells are subcutaneously injected into immunocompromised

mice (e.g., nude or SCID mice).[11][12]

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

The test compound is administered orally or via another appropriate route at a specified

dose and schedule.

Tumor volume and body weight are measured regularly throughout the study.

At the end of the study, tumors may be excised for further analysis, such as

pharmacodynamic assessments (e.g., p-ALK levels by Western blot or

immunohistochemistry).[13]
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Caption: Simplified ALK signaling pathway and points of inhibition.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b10762211?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10762211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Assays

In Vivo Studies

Biochemical
Kinase Assay

Cell Viability
(MTT Assay)

Western Blot
(p-ALK)

Tumor Xenograft
Model

Efficacy Assessment
(Tumor Growth)

Pharmacodynamic
Analysis

ALK Inhibitor
(e.g., CEP-28122)

Click to download full resolution via product page

Caption: General experimental workflow for preclinical evaluation of ALK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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